

Application of Fumaric Acid as a Food Acidulant in Beverage Formulation

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Compound of Interest

Compound Name: *Fumaric Acid*

Cat. No.: *B1674181*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Application Notes

Fumaric acid (trans-butenedioic acid) is a crystalline organic acid that serves as a highly effective acidulant in beverage formulations. Its use in the food and beverage industry dates back to 1946.^[1] It offers several distinct advantages over other common acidulants, such as citric and malic acid, making it a valuable tool for beverage developers seeking to optimize taste, stability, and cost-effectiveness.

1.1 Key Properties and a Tart Taste

Fumaric acid is known for providing a strong, persistent sourness.^[2] On a weight basis, it is the strongest of the common organic food acids, meaning less is required to achieve a desired level of tartness, which can lead to significant cost savings.^{[2][3]} For instance, it is reported that 0.91 grams of **fumaric acid** can provide the same sour taste as 1.36 grams of citric acid.^[2]

1.2 Physicochemical Properties

One of the most notable characteristics of **fumaric acid** is its low hygroscopicity, meaning it does not readily absorb moisture from the air. This property is particularly beneficial for powdered beverage mixes, as it prevents caking and extends shelf life. However, a key challenge in its application is its low solubility in cold water. This can be overcome by using hot

water for dissolution or by utilizing commercially available cold-water-soluble (CWS) grades of **fumaric acid**.

1.3 Functional Benefits in Beverages

- **pH Regulation and Stability:** **Fumaric acid** has a strong buffering capacity, particularly around a pH of 3.0. This helps to stabilize the pH of beverages, which in turn preserves color and flavor integrity over the product's shelf life.
- **Flavor Enhancement:** Beyond providing sourness, **fumaric acid** can enhance and extend the flavor profile of beverages. It is particularly effective in fruit-flavored drinks, where it can create a more complex and authentic taste.
- **Antimicrobial Properties:** **Fumaric acid** exhibits antimicrobial properties, helping to inhibit the growth of spoilage microorganisms and extend the shelf life of beverages. When used in conjunction with sodium benzoate, it has been shown to prevent the growth of *E. coli*.
- **Cost-Effectiveness:** Due to its high acid strength, smaller quantities of **fumaric acid** are needed compared to other acidulants, leading to reduced ingredient costs. Replacement ratios of two parts **fumaric acid** to three parts citric acid have been noted to significantly lower acidulant expenses.

1.4 Applications in Various Beverage Types

Fumaric acid is a versatile acidulant suitable for a wide range of beverage applications:

- **Fruit Juices and Fruit-Flavored Drinks:** It helps to stabilize pH, color, and flavor, while enhancing the fruity notes.
- **Carbonated Beverages:** It provides a persistent tartness that complements various flavor profiles. Typical usage levels in carbonated beverages range from 0.2 to 0.5 g/kg.
- **Powdered Beverage Mixes:** Its non-hygroscopic nature is a significant advantage, preventing clumping and ensuring a free-flowing product.
- **Wine:** **Fumaric acid** can be used to acidify wine and prevent secondary fermentation without negatively impacting the flavor.

Quantitative Data

The following tables summarize key quantitative data for **fumaric acid**, facilitating comparison with other common food acidulants.

Table 1: Physicochemical Properties of **Fumaric Acid**

Property	Value	Reference
Chemical Formula	C ₄ H ₄ O ₄	
Molecular Weight	116.07 g/mol	
pKa1	3.03	
pKa2	4.44	
Melting Point	287 °C (decomposes)	

Table 2: Solubility of **Fumaric Acid** in Water at Different Temperatures

Temperature (°C)	Solubility (g/100 mL)
20	0.5
25	0.63
100	9.8

Table 3: Comparison of Acidulant Properties

Acidulant	Molecular Weight (g/mol)	Solubility in Water at 25°C (g/100 mL)	Key Characteristics
Fumaric Acid	116.07	0.63	Strong, persistent sourness; low hygroscopicity; low cold water solubility
Citric Acid	192.12	~181	Clean, sharp sourness; highly soluble; hygroscopic
Malic Acid	134.09	~58	Smooth, lingering sourness; highly soluble

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of **fumaric acid** in beverage formulations.

3.1 Protocol for Determination of Titratable Acidity

This protocol determines the total amount of acid in a beverage sample by titration with a standard base.

3.1.1 Materials and Equipment

- pH meter with a glass electrode
- Magnetic stirrer and stir bar
- 25 mL burette, graduated in 0.05 mL divisions
- 50 mL beaker
- 25 mL volumetric pipette
- 0.1 M Sodium Hydroxide (NaOH) solution, standardized

- Distilled water
- Buffer solutions (pH 4.0 and 7.0) for pH meter calibration

3.1.2 Procedure

- Calibrate the pH meter using the pH 4.0 and 7.0 buffer solutions.
- If the beverage sample is carbonated, degas it by shaking or sonicating.
- Pipette 25 mL of the beverage sample into a 50 mL beaker.
- Place the beaker on the magnetic stirrer and add the stir bar.
- Immerse the pH electrode in the sample and begin stirring at a moderate speed.
- Record the initial pH of the sample.
- Titrate the sample with the 0.1 M NaOH solution to a designated endpoint pH (typically 8.2 for beverages).
- Record the volume of NaOH solution used.
- Calculate the titratable acidity, typically expressed as g/L of a specific acid (e.g., citric acid or **fumaric acid**).

3.1.3 Calculation

$$\text{Titratable Acidity (g/L)} = (V \times M \times F) / S$$

Where:

- V = Volume of NaOH used (mL)
- M = Molarity of NaOH solution (mol/L)
- F = Molar mass of the acid being expressed (e.g., 116.07 g/mol for **fumaric acid**)
- S = Volume of the sample (mL)

3.2 Protocol for Sensory Evaluation of Beverages

This protocol outlines a triangle test to determine if a perceptible difference exists between two beverage formulations, for example, one with citric acid and one with **fumaric acid**.

3.2.1 Materials and Equipment

- Sensory evaluation booths with controlled lighting and temperature
- Identical, odorless tasting cups, coded with random three-digit numbers
- Water for rinsing between samples
- Unsalted crackers for palate cleansing
- Ballot sheets for recording responses
- A panel of at least 20-30 trained or consumer panelists

3.2.2 Procedure

- Prepare the two beverage samples to be compared (Sample A and Sample B).
- For each panelist, present three coded samples. Two of the samples will be identical, and one will be different (e.g., AAB, BBA, ABA, BAB). The order of presentation should be randomized for each panelist.
- Instruct the panelists to taste each sample from left to right.
- Ask the panelists to identify the sample that is different from the other two.
- Provide water and unsalted crackers for panelists to cleanse their palate between sets of samples.
- Collect the completed ballots.
- Analyze the results statistically to determine if the number of correct identifications is significant.

3.3 Protocol for HPLC Analysis of **Fumaric Acid**

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of **fumaric acid** in beverages.

3.3.1 Materials and Equipment

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Syringe filters (0.45 µm)
- Autosampler vials
- **Fumaric acid** standard, analytical grade
- Mobile phase: 0.005 M Sulfuric Acid in HPLC-grade water
- HPLC-grade water

3.3.2 Procedure

- Preparation of Standard Solutions:
 - Prepare a stock solution of **fumaric acid** (e.g., 1000 mg/L) in HPLC-grade water.
 - From the stock solution, prepare a series of calibration standards with concentrations ranging from, for example, 10 to 200 mg/L.
- Sample Preparation:
 - Degas carbonated beverage samples.
 - Dilute the beverage sample with HPLC-grade water to bring the expected **fumaric acid** concentration within the calibration range.
 - Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

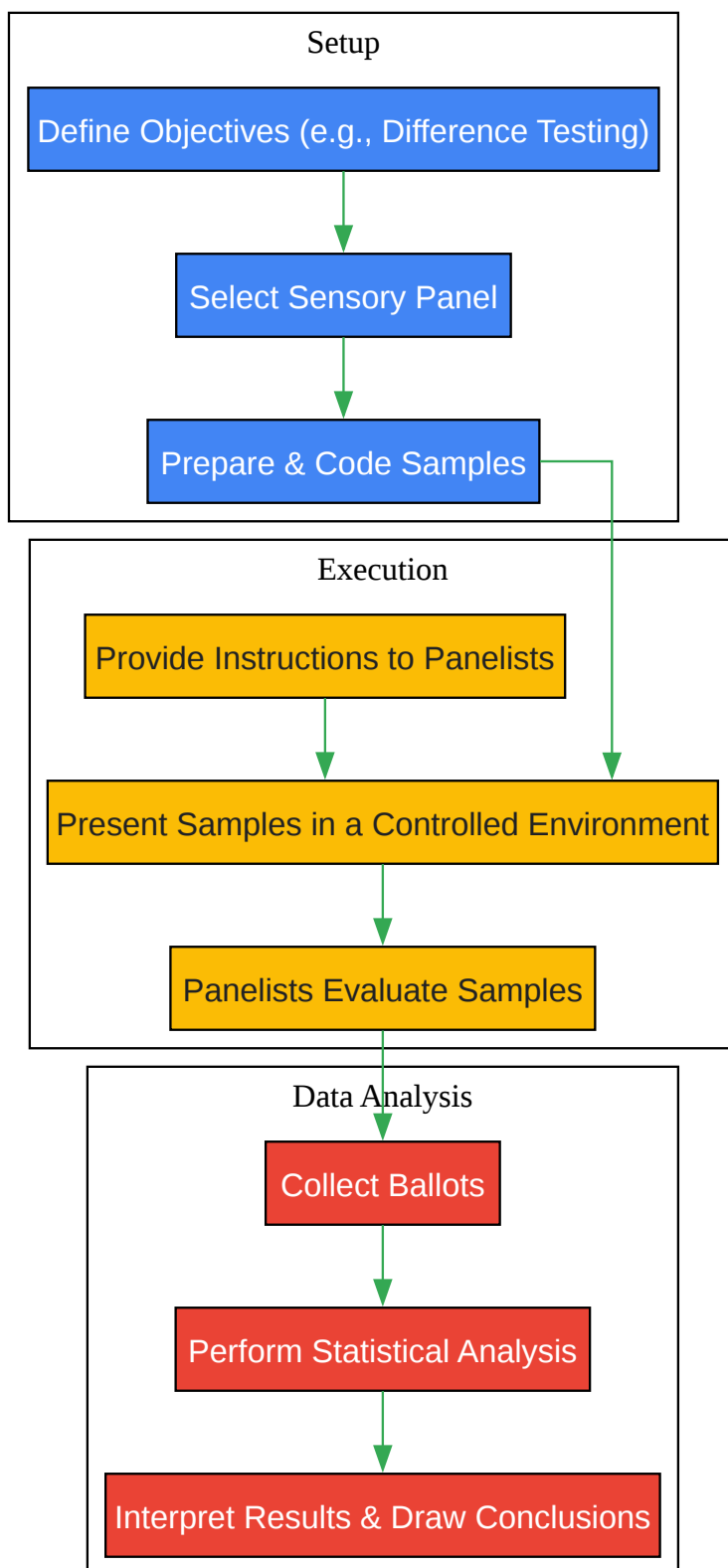
- HPLC Analysis:
 - Set the HPLC conditions:
 - Column: C18
 - Mobile Phase: 0.005 M Sulfuric Acid
 - Flow Rate: 0.6 mL/min
 - Injection Volume: 20 μ L
 - Detector Wavelength: 210 nm
 - Inject the standard solutions to generate a calibration curve.
 - Inject the prepared beverage samples.
- Quantification:
 - Identify and integrate the peak corresponding to **fumaric acid** in the chromatograms of the standards and samples.
 - Use the calibration curve to determine the concentration of **fumaric acid** in the prepared samples.
 - Calculate the concentration of **fumaric acid** in the original beverage sample, accounting for the dilution factor.

Visualizations



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Caption: Workflow for Beverage Formulation with **Fumaric Acid**.



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Caption: Workflow for Sensory Evaluation of Beverages.

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